molecular formula C16H20N2O4S2 B6963199 1-(4,5-dimethylthiophen-2-yl)sulfonyl-N-(furan-2-ylmethyl)pyrrolidine-2-carboxamide

1-(4,5-dimethylthiophen-2-yl)sulfonyl-N-(furan-2-ylmethyl)pyrrolidine-2-carboxamide

Cat. No.: B6963199
M. Wt: 368.5 g/mol
InChI Key: NUVPSKOVIMUILX-UHFFFAOYSA-N
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Description

1-(4,5-Dimethylthiophen-2-yl)sulfonyl-N-(furan-2-ylmethyl)pyrrolidine-2-carboxamide is a complex organic compound featuring a unique combination of functional groups. This compound is characterized by the presence of a thiophene ring substituted with two methyl groups, a sulfonyl group, a furan ring, and a pyrrolidine carboxamide moiety. The structural diversity of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 1-(4,5-dimethylthiophen-2-yl)sulfonyl-N-(furan-2-ylmethyl)pyrrolidine-2-carboxamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the thiophene and furan intermediates, followed by their functionalization and coupling to form the final product.

    Thiophene Intermediate Preparation: The thiophene ring is synthesized through the cyclization of suitable precursors, often involving sulfur sources and carbonyl compounds under acidic or basic conditions.

    Furan Intermediate Preparation: The furan ring is typically prepared via the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.

    Coupling and Functionalization: The thiophene and furan intermediates are then coupled using sulfonylation reactions, where a sulfonyl chloride reacts with the thiophene ring. The final step involves the formation of the pyrrolidine carboxamide moiety through amide bond formation, often using coupling reagents like EDCI or DCC.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-(4,5-Dimethylthiophen-2-yl)sulfonyl-N-(furan-2-ylmethyl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, targeting the sulfonyl group or other reducible functionalities.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles like amines or thiols.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Common reagents and conditions for these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as acids, bases, or transition metals. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4,5-Dimethylthiophen-2-yl)sulfonyl-N-(furan-2-ylmethyl)pyrrolidine-2-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(4,5-dimethylthiophen-2-yl)sulfonyl-N-(furan-2-ylmethyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with cellular receptors, influencing signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

1-(4,5-Dimethylthiophen-2-yl)sulfonyl-N-(furan-2-ylmethyl)pyrrolidine-2-carboxamide can be compared with other similar compounds, such as:

    1-(4-Methylthiophen-2-yl)sulfonyl-N-(furan-2-ylmethyl)pyrrolidine-2-carboxamide: This compound has a similar structure but with one less methyl group on the thiophene ring, which may affect its reactivity and biological activity.

    1-(4,5-Dimethylthiophen-2-yl)sulfonyl-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide: This compound features a pyridine ring instead of a furan ring, which can influence its chemical properties and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-(4,5-dimethylthiophen-2-yl)sulfonyl-N-(furan-2-ylmethyl)pyrrolidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S2/c1-11-9-15(23-12(11)2)24(20,21)18-7-3-6-14(18)16(19)17-10-13-5-4-8-22-13/h4-5,8-9,14H,3,6-7,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUVPSKOVIMUILX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)S(=O)(=O)N2CCCC2C(=O)NCC3=CC=CO3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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